molecular formula C13H20N2O2 B1397278 Ethyl 3-amino-4-(diethylamino)benzoate CAS No. 1220027-69-9

Ethyl 3-amino-4-(diethylamino)benzoate

Cat. No.: B1397278
CAS No.: 1220027-69-9
M. Wt: 236.31 g/mol
InChI Key: FIRCWGQINZGGCY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(diethylamino)benzoate is an organic compound with a complex structure that includes both amino and diethylamino functional groups attached to a benzoate ester

Mechanism of Action

Target of Action

Ethyl 3-amino-4-(diethylamino)benzoate, also known as Ethyl 4-dimethylaminobenzoate, is a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator , which means its primary targets are the molecules that absorb light and initiate a photochemical reaction.

Mode of Action

As a photo-initiator, this compound absorbs light and undergoes a chemical reaction to produce free radicals . These free radicals can then initiate a polymerization process . The compound has a strong estrogenic activity , which suggests it may interact with estrogen receptors, but this needs further investigation.

Biochemical Pathways

As a photo-initiator, it plays a crucial role in the polymerization process . The free radicals it generates can trigger a series of reactions leading to the formation of polymers.

Pharmacokinetics

It is known to be soluble in chloroform and methanol , suggesting it may have good bioavailability in systems where these solvents are present.

Result of Action

The primary result of this compound’s action is the initiation of polymerization processes . This can lead to the formation of various types of polymers, depending on the other molecules present in the system. The compound’s estrogenic activity may also lead to effects at the molecular and cellular level, but more research is needed to understand these effects fully.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for its function as a photo-initiator . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(diethylamino)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by reduction to introduce the amino group. The diethylamino group can be introduced through a substitution reaction using diethylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(diethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoates, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-amino-4-(diethylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.

    Procaine: Another ester of para-aminobenzoic acid, used as a local anesthetic with a different alkyl group.

Uniqueness

Ethyl 3-amino-4-(diethylamino)benzoate is unique due to the presence of both amino and diethylamino groups, which can provide distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-amino-4-(diethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRCWGQINZGGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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